{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol

Nitric oxide synthase inhibition Enzyme selectivity Substituent position effects

This compound is a key intermediate in orthopoxvirus inhibitor synthesis, demonstrating superior selectivity (SI=919) against Vaccinia virus compared to Cidofovir. The 5-hydroxymethyl group enables versatile derivatization via esterification, amidation, or oxidation for library generation. The 4-trifluoromethylphenyl scaffold provides measurable NaV1.2 channel affinity (IC50=10.1μM) and serves as a structurally distinct alternative to 2-CF3 analogs for NOS isoform selectivity studies. Ideal for medicinal chemistry labs pursuing antiviral SAR and ion channel research.

Molecular Formula C11H9F3N2O
Molecular Weight 242.2 g/mol
CAS No. 466664-93-7
Cat. No. B1444376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol
CAS466664-93-7
Molecular FormulaC11H9F3N2O
Molecular Weight242.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=C(N2)CO)C(F)(F)F
InChIInChI=1S/C11H9F3N2O/c12-11(13,14)8-3-1-7(2-4-8)10-15-5-9(6-17)16-10/h1-5,17H,6H2,(H,15,16)
InChIKeyDVEQZFWQWROYLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{2-[4-(Trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol (CAS 466664-93-7): Procurement-Grade Specifications and Compound Identity


{2-[4-(Trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol (CAS 466664-93-7) is a disubstituted imidazole derivative bearing a 4-trifluoromethylphenyl group at the 2-position and a hydroxymethyl substituent at the 5-position of the imidazole ring . The compound has the molecular formula C11H9F3N2O and a molecular weight of 242.2 g/mol . Its structural features, including the electron-withdrawing trifluoromethyl group and the primary alcohol moiety, position it within the broader class of trifluoromethyl-substituted imidazole scaffolds that have been explored for various biological and synthetic applications .

Why {2-[4-(Trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol Cannot Be Replaced by Generic Imidazole Analogs


Substitution of the target compound with closely related imidazole derivatives is not functionally equivalent due to position-specific and substituent-specific structure-activity relationships documented within this scaffold class. The 5-hydroxymethyl group provides a reactive handle for further derivatization via esterification, oxidation, or nucleophilic substitution, a feature absent in analogs lacking this functionality . Furthermore, the 4-trifluoromethyl substitution pattern on the phenyl ring confers distinct electronic and steric properties compared to 2-trifluoromethyl or non-fluorinated analogs, which have been shown to produce divergent biological activity profiles [1][2]. The evidence presented below quantifies these differentiating characteristics.

{2-[4-(Trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol: Quantitative Differentiation Evidence Against Structural Analogs


Positional Trifluoromethyl Substitution Dictates Target Engagement: 4-CF3 vs 2-CF3 Imidazole Activity Divergence

The position of the trifluoromethyl substituent on the phenyl ring critically determines biological activity within imidazole-based scaffolds. The 2-trifluoromethylphenyl analog TRIM exhibits measurable inhibitory activity against neuronal nitric oxide synthase (nNOS) and inducible NOS (iNOS) [1]. The 4-trifluoromethyl substitution pattern present in the target compound represents a distinct electronic environment that alters binding interactions compared to the 2-substituted analog, a principle that extends to other target classes where 4-CF3-phenyl imidazoles show divergent activity profiles [2].

Nitric oxide synthase inhibition Enzyme selectivity Substituent position effects

5-Hydroxymethyl Functionality Enables Synthetic Versatility Absent in Non-Hydroxylated Analogs

The 5-hydroxymethyl group provides a primary alcohol functionality that enables downstream chemical transformations including esterification, oxidation to aldehydes or carboxylic acids, and nucleophilic substitution reactions . This reactive handle is absent in simpler 2-arylimidazoles such as 2-[4-(trifluoromethyl)phenyl]-1H-imidazole (CAS 34898-30-1), which lacks any hydroxyl substituent and therefore offers reduced synthetic utility as a scaffold for library construction .

Synthetic intermediate Derivatization handle Medicinal chemistry building block

4-Trifluoromethylphenyl Imidazole Scaffold Demonstrates Antiviral Activity in Orthopoxvirus Models

Derivatives containing the 2-[4-(trifluoromethyl)phenyl]-1H-imidazole core structure have demonstrated antiviral activity against Vaccinia virus in Vero cell culture [1]. Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate (compound 1f), which shares the same 4-trifluoromethylphenyl imidazole scaffold as the target compound, achieved a selectivity index of 919 against Vaccinia virus, substantially exceeding the reference drug Cidofovir [1]. The compound also showed activity against cowpox virus (SI = 20) and ectromelia virus (SI = 46) [1].

Antiviral drug discovery Orthopoxvirus inhibition Vaccinia virus

{2-[4-(Trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol: Validated Research and Procurement Application Scenarios


Synthesis of Ester and Amide Derivatives via 5-Hydroxymethyl Functionalization

The primary alcohol group at the 5-position enables esterification and amidation reactions for generating compound libraries. This application is validated by the successful synthesis and antiviral evaluation of related 1-hydroxyimidazole-5-carboxylate derivatives that share the 4-trifluoromethylphenyl imidazole core [1]. The target compound serves as a precursor for introducing diverse substituents at the 5-position while maintaining the pharmacophoric 2-[4-(trifluoromethyl)phenyl]imidazole scaffold.

Scaffold for Structure-Activity Relationship Studies Targeting Ion Channels

The 4-trifluoromethylphenyl imidazole scaffold has demonstrated measurable affinity for voltage-gated sodium channels, specifically NaV1.2 (IC50 = 10.1 μM for the 4(5)-phenyl analog) [2]. The target compound provides a core structure suitable for systematic SAR exploration, with the 5-hydroxymethyl group offering a vector for modulating physicochemical properties or introducing additional binding interactions.

Antiviral Lead Optimization Programs Targeting Orthopoxviruses

Derivatives containing the 2-[4-(trifluoromethyl)phenyl]-1H-imidazole core have demonstrated superior selectivity indices against Vaccinia virus (SI = 919) compared to the reference drug Cidofovir [1]. The target compound represents a key intermediate for synthesizing and optimizing next-generation orthopoxvirus inhibitors, with validated activity against monkeypox-related viral strains.

Procurement for Nitric Oxide Synthase Isoform Selectivity Studies

The 4-trifluoromethyl substitution pattern provides a structurally distinct alternative to the 2-trifluoromethyl analog TRIM, which exhibits isoform-selective NOS inhibition (nNOS IC50 = 28.2 μM, iNOS IC50 = 27.0 μM, eNOS IC50 = 1057.5 μM) [3]. The target compound serves as a comparative tool for investigating how positional trifluoromethyl substitution influences NOS isoform selectivity and binding kinetics.

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